molecular formula C13H17NO3S2 B6495530 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351643-82-7

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B6495530
CAS No.: 1351643-82-7
M. Wt: 299.4 g/mol
InChI Key: VCLQYVFXAKHTEW-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic compound featuring a unique heteroatom arrangement: one oxygen (oxa) and one sulfur (thia) atom within its spiro[4.5]decane scaffold. This compound belongs to a broader class of azaspirocyclic derivatives, which are widely explored for their conformational rigidity, metabolic stability, and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c15-19(16,12-4-2-1-3-5-12)14-8-6-13(7-9-14)17-10-11-18-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQYVFXAKHTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be achieved through a multi-step process involving the coupling of benzenesulfonyl azides with appropriate precursors. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction typically requires a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Heteroatom Effects

The biological and physicochemical properties of azaspiro compounds are highly sensitive to heteroatom substitutions. Key comparisons include:

Compound Name Heteroatoms (Positions) Key Substituents Biological Activity/Properties Reference
8-(Benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane O (1), S (4) Benzenesulfonyl (8) Potential σ receptor modulation
1,4-Dioxa-8-azaspiro[4.5]decane (1a) O (1, 4) None or variable groups Intermediate in antiviral/anticancer agents
1-Oxa-4-thia-8-azaspiro[4.5]decane (10a) O (1), S (4) Variable (e.g., benzyl) Reduced σ1R affinity vs. dioxa analogs
1,4-Dithia-8-azaspiro[4.5]decane (11a) S (1, 4) Benzylpiperidine Retained σ2R affinity; poor σ1R interaction
8-(4-Ethoxybenzenesulfonyl)-derivative O (1), S (4) Ethoxybenzenesulfonyl (8) Improved solubility vs. benzenesulfonyl
  • Heteroatom Impact :
    • Replacing one oxygen with sulfur (e.g., 10a vs. 1a) reduces σ1 receptor affinity but maintains σ2 activity, altering selectivity .
    • Dithia analogs (e.g., 11a) exhibit further diminished σ1R binding, suggesting sulfur’s electron-withdrawing effects disrupt key interactions .

Substituent Effects on Bioactivity

  • Benzenesulfonyl Group : The aromatic sulfonyl moiety in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in analogs like 8-(4-ethoxybenzenesulfonyl) derivatives ().
  • Bulkiness at C-8 : Anti-coronavirus activity in azaspiro compounds (e.g., ) correlates with bulky C-8 substituents. The benzenesulfonyl group’s size may similarly influence target engagement.
  • Methyl vs. Unsubstituted : Methylation at C-2 (e.g., in anti-coronavirus analogs) is critical for activity, whereas unmethylated derivatives are inactive .

Pharmacological Profiles

  • σ Receptor Modulation :
    • The target compound’s thia substitution may mimic 10a, which showed σ1R pKi = 7.66 and σ2R pKi = 7.25, with σ1/σ2 selectivity = 0.4 .
    • In contrast, dioxa analogs (1a derivatives) exhibit higher σ1R affinity (pKi > 9) but lower selectivity .
  • Antiviral Potential: While direct data for the target compound is lacking, structurally related azaspiro derivatives with bulky C-8 groups (e.g., trifluoromethylbenzothiazin-2-yl in ) show anti-tubercular activity, suggesting therapeutic versatility .

Key Research Findings

  • Conformational Rigidity : The spirocyclic scaffold enforces a rigid geometry, improving target specificity compared to flexible linear analogs .
  • Membrane Permeability : Thia-containing derivatives (e.g., 10a) may exhibit enhanced lipophilicity and blood-brain barrier penetration vs. all-oxygen analogs .
  • Selectivity Tuning : Heteroatom and substituent modifications allow precise modulation of receptor selectivity, as demonstrated in σ1/σ2 receptor studies .

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